molecular formula C8H19NO B13938740 5-Dimethylamino-3-methyl-pentanol CAS No. 55424-63-0

5-Dimethylamino-3-methyl-pentanol

Cat. No.: B13938740
CAS No.: 55424-63-0
M. Wt: 145.24 g/mol
InChI Key: GZGKPOCYYNKGCV-UHFFFAOYSA-N
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Description

5-Dimethylamino-3-methyl-pentanol is a branched-chain aliphatic alcohol featuring a dimethylamino (-N(CH₃)₂) group at position 5 and a methyl (-CH₃) substituent at position 2.

Properties

CAS No.

55424-63-0

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-(dimethylamino)-3-methylpentan-1-ol

InChI

InChI=1S/C8H19NO/c1-8(5-7-10)4-6-9(2)3/h8,10H,4-7H2,1-3H3

InChI Key

GZGKPOCYYNKGCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-3-methyl-pentanol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of 3-methyl-pentanol with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of 5-Dimethylamino-3-methyl-pentanol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Dimethylamino-3-methyl-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of 5-dimethylamino-3-methyl-pentanone.

    Reduction: Formation of 5-dimethylamino-3-methyl-pentane.

    Substitution: Formation of 5-dimethylamino-3-methyl-pentyl halides or esters.

Scientific Research Applications

Chemistry: 5-Dimethylamino-3-methyl-pentanol is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.

Biology: In biological research, this compound can be used as a reagent for studying enzyme-catalyzed reactions involving alcohols. It may also serve as a model compound for investigating the metabolism of similar alcohols in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, 5-Dimethylamino-3-methyl-pentanol can be used as a solvent or as an intermediate in the production of specialty chemicals. Its properties make it suitable for use in various formulations and processes.

Mechanism of Action

The mechanism of action of 5-Dimethylamino-3-methyl-pentanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The dimethylamino group in the target compound enhances basicity and water solubility compared to non-amino analogs like 3-Methyl-1-pentanol. This group also facilitates interactions with biological targets, making it relevant in medicinal chemistry . Methyl groups at positions 2 or 3 (e.g., 2-Methyl-3-pentanol) reduce polarity and increase hydrophobicity, favoring use in non-polar solvents .

In 5-Amino-2,2-dimethyl-pentan-1-ol, the amino group (-NH₂) provides a reactive site for conjugation, whereas the dimethylamino group (-N(CH₃)₂) in the target compound may reduce reactivity due to steric shielding .

Thermal Stability: Amino-alcohols generally exhibit higher boiling points than their non-amino counterparts due to hydrogen bonding. For example, 3-Methyl-1-pentanol (bp ~140–145°C) likely has a lower boiling point than 5-Dimethylamino-3-methyl-pentanol (estimated bp >200°C) .

Research Findings and Limitations

  • Synthesis Routes: While direct synthesis data for 5-Dimethylamino-3-methyl-pentanol is unavailable, highlights methods for amino-alcohol synthesis, such as condensation of amines with carbonyl intermediates. Similar approaches may apply .
  • Toxicity and Safety: 3-Methyl-1-pentanol is classified as flammable and irritant (), suggesting that the target compound may require similar handling precautions due to its alcohol and amine functionalities.
  • Data Gaps : Experimental data on the target compound’s melting point, solubility, and stability are absent in the evidence. Comparisons rely on extrapolation from analogs.

Biological Activity

5-Dimethylamino-3-methyl-pentanol (DMMP) is a compound with diverse biological activities, primarily known for its roles in pharmacology and toxicology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.

  • Chemical Formula : C8_8H19_{19}NO
  • Molecular Weight : 159.24 g/mol
  • CAS Number : 11147796

Biological Activities

5-Dimethylamino-3-methyl-pentanol exhibits various biological activities that are relevant for therapeutic applications and toxicity assessments.

1. Pharmacological Effects

DMMP has been studied for its potential effects on the central nervous system (CNS). It acts as a precursor in the synthesis of certain neurotransmitters and may influence neurotransmission pathways. Research indicates that DMMP can modulate cholinergic activity, which is crucial in cognitive functions.

2. Toxicological Studies

Toxicological assessments have shown that DMMP can induce neurotoxic effects at high concentrations. In animal studies, exposure to DMMP led to symptoms such as dyspnea and changes in brain circulation, indicating potential risks associated with its use in high doses or improper handling .

The biological activity of DMMP is linked to its interaction with various receptors and enzymes in the body:

  • Cholinergic Receptors : DMMP has been shown to interact with acetylcholine receptors, potentially enhancing cholinergic signaling.
  • Neurotransmitter Synthesis : As a dimethylamino alcohol, DMMP may serve as a substrate for the synthesis of neurotransmitters like acetylcholine, impacting cognitive functions and memory.

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of DMMP in rats. The results indicated that intraperitoneal administration of DMMP at lethal doses caused significant respiratory distress and neurological impairment. The study highlighted the importance of understanding the dose-response relationship for safe handling and application in therapeutic contexts .

Case Study 2: Pharmacological Potential

In a pharmacological evaluation, DMMP was tested for its ability to enhance cognitive function in animal models. The results suggested that low doses of DMMP improved memory retention and learning capabilities, possibly through its action on cholinergic pathways. This positions DMMP as a candidate for further research into cognitive enhancers .

Table 1: Summary of Biological Activities of DMMP

Activity TypeDescriptionReference
CNS ModulationEnhances cholinergic signaling
NeurotoxicityInduces respiratory distress at high doses
Cognitive EnhancementImproves memory retention in animal models

Table 2: Toxicity Profile of DMMP

Exposure RouteObserved EffectsReference
IntraperitonealDyspnea, neurological impairment
InhalationCoughing, potential irritation

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